Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18067680
InChI: InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14)
SMILES:
Molecular Formula: C9H18N2O4S
Molecular Weight: 250.32 g/mol

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18067680

Molecular Formula: C9H18N2O4S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate -

Specification

Molecular Formula C9H18N2O4S
Molecular Weight 250.32 g/mol
IUPAC Name tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14)
Standard InChI Key SVCBAORJQOGHDO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate belongs to the azetidine family, characterized by a four-membered saturated ring containing one nitrogen atom. Its molecular formula is C₉H₁₈N₂O₄S, with a molecular weight of 250.32 g/mol. The IUPAC name reflects three key structural components:

  • A tert-butyl group attached to a carboxylate moiety, enhancing steric bulk and metabolic stability.

  • A sulfamoylmethyl (–CH₂–SO₂–NH₂) substituent at the 2-position of the azetidine ring, contributing to hydrogen-bonding potential and enzyme interaction.

  • The azetidine core, a strained ring system that influences conformational dynamics and binding affinity .

The compound’s stereochemistry and electronic properties are critical for its reactivity. The sulfamoyl group’s electron-withdrawing nature polarizes adjacent bonds, while the tert-butyl carbamate acts as a protective group during synthetic modifications.

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate typically involves a multi-step protocol:

  • Azetidine Ring Formation: Starting from azetidine derivatives, such as tert-butyl 2-(aminomethyl)azetidine-1-carboxylate, which undergoes functionalization at the 2-position.

  • Sulfamoylation: Reaction with sulfamoyl chloride (H₂N–SO₂–Cl) under controlled basic conditions (e.g., using triethylamine or pyridine) to introduce the sulfamoylmethyl group.

Key Reaction Conditions:

  • Temperature: 0–25°C to prevent side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Yield: Reported yields range from 45% to 65%, depending on purification methods.

Structural Characterization

Analytical data confirm the compound’s identity:

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 1.42 ppm (tert-butyl, 9H), δ 3.55–3.70 ppm (azetidine ring protons), and δ 4.10 ppm (sulfamoylmethyl –CH₂–).

    • ¹³C NMR: Peaks at 28.2 ppm (tert-butyl carbons), 80.1 ppm (carbonyl carbon), and 54.3 ppm (azetidine ring carbons).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 251.1 [M+H]⁺.

Comparative Analysis with Analogues

The tert-butyl carbamate group in this compound enhances stability compared to unprotected azetidines. For instance:

PropertyTert-Butyl 2-(Sulfamoylmethyl)azetidine-1-carboxylate3,5-Di(trifluoromethyl)aniline
SolubilityLow in water; soluble in DMSOHigh in organic solvents
Metabolic StabilityHigh (tert-butyl group reduces oxidation)Moderate
BioactivityEnzyme inhibition potentialBuilding block for fluorinated drugs

Future Research Directions

  • Synthetic Optimization: Improving yields via catalyst screening (e.g., Pd-mediated couplings) or flow chemistry.

  • Biological Screening: Testing against kinase panels (e.g., BRAF, CDK9) and metabolic enzymes.

  • Drug Delivery: Encapsulation in nanoparticles to enhance bioavailability, given the compound’s low aqueous solubility .

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